molecular formula C8H12N2O2 B3280718 ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate CAS No. 72130-97-3

ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate

Cat. No.: B3280718
CAS No.: 72130-97-3
M. Wt: 168.19 g/mol
InChI Key: UISAVXQFGRNLNT-SREVYHEPSA-N
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Description

Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyano group and a dimethylamino group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate typically involves the reaction of ethyl cyanoacetate with dimethylamine and a suitable isocyanide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.

    Substitution: The isocyano and dimethylamino groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate involves its interaction with molecular targets through its reactive functional groups. The isocyano group can form covalent bonds with nucleophiles, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound with similar functional groups but different reactivity and applications.

    N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Another compound with a dimethylamino group, used in different contexts such as DNA intercalation.

Uniqueness

Ethyl (2Z)-3-(dimethylamino)-2-isocyanoacrylate is unique due to its combination of an isocyano group and a dimethylamino group on an acrylate backbone. This unique structure imparts distinct reactivity and potential for diverse applications in synthesis and material science.

Properties

IUPAC Name

ethyl (Z)-3-(dimethylamino)-2-isocyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-12-8(11)7(9-2)6-10(3)4/h6H,5H2,1,3-4H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISAVXQFGRNLNT-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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